4-Ethynyl-1-fluoro-2-nitrobenzene
Description
Significance of Ethynyl (B1212043), Fluoro, and Nitro Functionalities in Aromatic Systems
The unique properties of 4-Ethynyl-1-fluoro-2-nitrobenzene arise from the interplay of its three distinct functional groups: ethynyl, fluoro, and nitro. Each group imparts specific characteristics to the aromatic ring.
The Ethynyl Group (-C≡CH) is a rigid, linear functional group that has found extensive use in medicinal chemistry and materials science. Its triple bond can act as a hydrogen-bond acceptor, while the terminal hydrogen is weakly acidic and can serve as a hydrogen-bond donor. nih.gov The ethynyl moiety is often used as a rigid linker or spacer in the construction of larger molecular architectures and is a key participant in powerful carbon-carbon bond-forming reactions like the Sonogashira coupling. sigmaaldrich.comwikipedia.org In materials science, the incorporation of the ethynyl group can lead to polymers with interesting electronic and optical properties. rsc.org
The Fluoro Group (-F) , being the most electronegative element, dramatically alters the electronic properties of the aromatic ring through its strong electron-withdrawing inductive effect. rsc.org This modification can enhance metabolic stability in drug candidates, improve binding affinity to target proteins, and modulate the reactivity of the benzene (B151609) ring. aarti-industries.com The small size of the fluorine atom allows it to replace hydrogen without significant steric hindrance, making it a valuable tool for creating structural analogs with improved properties. aarti-industries.com
The Nitro Group (-NO₂) is a powerful electron-withdrawing group, both by induction and resonance. acs.org Its presence strongly deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution, often making the fluorine atom in a compound like this compound a good leaving group. acs.orgstackexchange.com Furthermore, the nitro group is a versatile synthetic handle; it can be readily reduced to an amino group (-NH₂), which is a precursor to a vast array of other functionalities. acs.org
The combination of these three groups on a single benzene ring creates a molecule with a unique profile: an electron-deficient aromatic system with multiple reactive sites for further chemical transformations.
Overview of Synthetic Strategies for Complex Benzene Derivatives
The synthesis of polysubstituted benzenes requires careful strategic planning, as the order of reactions is critical. The directing effects of the substituents already on the ring dictate the position of subsequent additions. organic-chemistry.org
A common strategy for synthesizing compounds like this compound would likely involve a Sonogashira coupling reaction as a key final step. wikipedia.orgnih.gov This powerful palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org The logical precursor for this synthesis would be an appropriately substituted halo-nitrobenzene.
A plausible synthetic route would be:
Nitration: Starting with a fluorinated benzene derivative, such as 1-fluoro-4-iodobenzene, nitration would introduce the nitro group. The directing effects of the substituents must be carefully considered to achieve the desired 2-nitro isomer.
Sonogashira Coupling: The resulting 1-fluoro-4-iodo-2-nitrobenzene would then be coupled with a protected or terminal alkyne, such as trimethylsilylacetylene, using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgresearchgate.net Subsequent deprotection, if necessary, would yield the final product, this compound.
| Component | Example Reagent/Condition | Purpose |
|---|---|---|
| Aryl Halide | 4-Iodo-1-fluoro-2-nitrobenzene | Aromatic substrate |
| Alkyne | Trimethylsilylacetylene | Ethynyl group source |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | Primary catalyst for C-C bond formation |
| Copper Co-catalyst | Copper(I) iodide (CuI) | Activates the alkyne |
| Base | Triethylamine (B128534) (TEA) or Diisopropylamine (DIPA) | Neutralizes HX byproduct |
| Solvent | Tetrahydrofuran (B95107) (THF) or Dimethylformamide (DMF) | Reaction medium |
Rationale for Dedicated Research on this compound
While specific research dedicated solely to this compound is not extensively documented in mainstream literature, the rationale for its study can be inferred from its structure. This compound represents a highly versatile chemical intermediate.
The primary motivations for its synthesis and study would include:
Orthogonal Reactivity: The three functional groups offer distinct opportunities for sequential, selective reactions. The ethynyl group can undergo click chemistry or further coupling reactions, the nitro group can be reduced to an amine for diazotization or amide formation, and the activated fluorine atom can be displaced by various nucleophiles.
Molecular Scaffolding: It serves as a rigid building block for constructing complex molecules. The defined geometry of the benzene ring and the linear ethynyl group allows for precise spatial positioning of other functionalities.
Probing Electronic Effects: The molecule is an excellent substrate for studying the interplay of strongly electron-withdrawing groups (nitro, fluoro) and a π-system (ethynyl) on the reactivity of an aromatic ring.
Contextualization within Advanced Organic Synthesis and Materials Science
In the context of advanced organic synthesis , this compound is a valuable "building block." Its multifunctionality allows for its incorporation into the synthesis of complex targets, such as active pharmaceutical ingredients or molecular probes. For example, the ethynyl group could be used to attach the molecule to a larger biological scaffold, while the nitro and fluoro groups could be transformed to tune solubility or binding characteristics. nih.gov
In materials science , substituted phenylacetylenes are precursors to poly(phenylacetylene) polymers, which can exhibit useful conductive and photoluminescent properties. rsc.org The fluorine and nitro substituents on this particular monomer could be used to modulate the electronic band gap, solubility, and thermal stability of the resulting polymer. The ethynyl group provides the direct handle for polymerization, making it a candidate for creating novel functional materials for electronics or optics.
| Field | Potential Application of this compound | Key Functional Group(s) |
|---|---|---|
| Medicinal Chemistry | Intermediate for synthesizing complex drug candidates | Ethynyl (for linking), Nitro (reducible to amine), Fluoro (for metabolic stability) |
| Materials Science | Monomer for functional polymers | Ethynyl (for polymerization) |
| Organic Synthesis | Versatile building block with multiple reaction sites | All three groups |
| Agrochemicals | Scaffold for new pesticides or herbicides | Fluoro, Nitro (common in agrochemicals) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethynyl-1-fluoro-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c1-2-6-3-4-7(9)8(5-6)10(11)12/h1,3-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVVOAKCJRYIAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Ethynyl 1 Fluoro 2 Nitrobenzene
Strategic Approaches to Aryl Halide Precursors for 4-Ethynyl-1-fluoro-2-nitrobenzene
The successful synthesis of the target compound is critically dependent on the efficient preparation of an appropriate aryl halide precursor, such as 4-bromo-1-fluoro-2-nitrobenzene (B1272216) or 4-iodo-1-fluoro-2-nitrobenzene. These precursors contain the necessary fluorine and nitro substituents in the correct positions and a halogen atom that can be readily displaced by an ethynyl (B1212043) group. The strategies for preparing these precursors focus on the controlled, regioselective functionalization of simpler benzene (B151609) derivatives.
Regioselective Functionalization of Fluoronitrobenzene Scaffolds
The regiochemistry of the precursor is dictated by the directing effects of the substituents on the benzene ring during electrophilic aromatic substitution reactions. The fluorine atom is an ortho, para-director, while the nitro group is a meta-director and a strong deactivator. These electronic properties are harnessed to install the halogen and nitro groups in the desired 1, 2, and 4 positions.
A common strategy begins with a para-substituted halofluorobenzene, such as 1-bromo-4-fluorobenzene. wikipedia.org The subsequent nitration of this starting material is directed by both the fluorine and bromine atoms to the positions ortho to the fluorine and meta to the bromine. The reaction with a mixture of nitric acid and sulfuric acid typically yields the desired 2-nitro product, 4-bromo-1-fluoro-2-nitrobenzene, due to the strong ortho, para-directing effect of the fluorine atom. The use of specific catalytic systems, such as Hβ zeolite with nitrogen dioxide, has been shown to achieve high conversion and selectivity for the para-nitration of bromobenzene, a principle that can be applied to achieve regioselectivity in related scaffolds. researchgate.net
Alternatively, one can start with 1-fluoro-2-nitrobenzene (B31998) and introduce a halogen at the 4-position. nih.gov In this case, the fluorine atom (ortho, para-directing) and the nitro group (meta-directing) both direct the incoming electrophile (e.g., Br+) to the desired C4 position, leading to the formation of 4-halo-1-fluoro-2-nitrobenzene.
Synthesis of Halogenated Nitrofluorobenzene Intermediates
The synthesis of the key halogenated nitrofluorobenzene intermediates can be accomplished through several established routes. The choice of method often depends on the availability and cost of the starting materials.
One primary route is the direct bromination of fluorobenzene (B45895) in the presence of a Lewis acid catalyst, which yields 1-bromo-4-fluorobenzene. wikipedia.org This intermediate is then nitrated as described previously to afford 4-bromo-1-fluoro-2-nitrobenzene.
Another approach involves halogen exchange reactions. For instance, 4-chloro-2-fluoronitrobenzene can be synthesized from 2,4-dichloronitrobenzene by reaction with potassium fluoride (B91410) in a sulfolane medium. This reaction selectively replaces the chlorine atom at the 2-position due to the activating effect of the adjacent nitro group. google.com
A third method utilizes diazotization-dediazoniation reactions. For example, 5-chloro-2-nitroaniline can be converted to its diazonium salt and subsequently treated with a hexafluorophosphate source, followed by thermal decomposition (the Balz-Schiemann reaction) to yield 4-chloro-2-fluoronitrobenzene. google.com
| Precursor | Starting Material | Key Reaction | Typical Reagents | Reference |
|---|---|---|---|---|
| 4-Bromo-1-fluoro-2-nitrobenzene | 1-Bromo-4-fluorobenzene | Electrophilic Nitration | HNO₃, H₂SO₄ | wikipedia.org |
| 4-Chloro-2-fluoronitrobenzene | 2,4-Dichloronitrobenzene | Halogen Exchange | KF, Sulfolane | google.com |
| 4-Chloro-2-fluoronitrobenzene | 5-Chloro-2-nitroaniline | Diazotization / Dediazoniation | 1. NaNO₂, HBF₄ or HPF₆ 2. Heat | google.com |
Palladium-Catalyzed Cross-Coupling for Ethynyl Group Introduction
With the aryl halide precursor in hand, the final key step is the introduction of the ethynyl group. This is most effectively achieved through palladium-catalyzed cross-coupling reactions, which are renowned for their efficiency in forming carbon-carbon bonds.
Sonogashira Coupling Reactions in the Synthesis of this compound
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org In the synthesis of this compound, a precursor like 4-bromo-1-fluoro-2-nitrobenzene is reacted with a protected or terminal alkyne, such as trimethylsilylacetylene (TMSA), in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. mdpi.org The reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The active Pd(0) species undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt forms a copper acetylide, which then transmetalates with the palladium complex. Reductive elimination from the resulting complex yields the final product and regenerates the Pd(0) catalyst. libretexts.org
The efficiency of the Sonogashira coupling is highly dependent on the catalyst system. Standard catalysts include palladium complexes with phosphine (B1218219) ligands, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]. libretexts.org For electron-deficient aryl halides, like the nitro-substituted precursors used here, the choice of ligand is crucial. Electron-rich phosphine ligands can enhance the rate of the oxidative addition step, which is often rate-limiting. libretexts.org
More advanced catalyst systems utilize N-Heterocyclic Carbene (NHC) palladium complexes, which are known for their high stability and catalytic activity, often allowing for lower catalyst loadings. libretexts.org The copper co-catalyst, typically copper(I) iodide (CuI), is essential for the formation of the copper acetylide intermediate and significantly increases the reaction rate, allowing the reaction to proceed under mild conditions. wikipedia.org However, copper-free Sonogashira protocols have also been developed to avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts. organic-chemistry.org
| Palladium Source | Ligand | Co-catalyst | Key Features | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine (B44618) (PPh₃) | CuI | Classical, widely used system. | libretexts.org |
| PdCl₂(PPh₃)₂ | Triphenylphosphine (PPh₃) | CuI | More air-stable precatalyst than Pd(0) complexes. | libretexts.org |
| Pd(OAc)₂ | Buchwald or Herrmann-type phosphines | CuI or None | Bulky, electron-rich ligands enhance activity. | libretexts.org |
| Pd-NHC Complexes | N-Heterocyclic Carbenes (e.g., IPr) | CuI or None | Highly active and stable, good for challenging substrates. | libretexts.org |
| PdCl₂(dppf) | dppf | CuI | Bidentate ligand offering high stability. | libretexts.org |
The outcome of the Sonogashira coupling is profoundly influenced by several reaction parameters, including the choice of solvent, base, and temperature.
Solvent: The solvent plays a role in solubilizing the reactants and catalyst and can influence the reaction rate. Common solvents include polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (MeCN), as well as ethers like tetrahydrofuran (B95107) (THF) and dioxane. researchgate.netscielo.br Studies have shown that for certain systems, a change from dioxane to DMF can have an adverse effect on yield, highlighting the need for empirical optimization. scielo.br
Base: A base is required to neutralize the hydrogen halide byproduct and to facilitate the deprotonation of the terminal alkyne. wikipedia.org Amine bases such as triethylamine (B128534) (NEt₃), diisopropylethylamine (DIPEA), and piperidine (B6355638) are frequently used and can also serve as the solvent. acs.org Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also effective, particularly in copper-free protocols. wikipedia.orgrsc.org The basicity and steric hindrance of the amine can affect the reaction, with more basic amines generally facilitating better alkyne deprotonation. acs.org
Temperature: Sonogashira reactions are known for proceeding under mild conditions, often at room temperature. wikipedia.org However, for less reactive aryl halides (e.g., bromides and chlorides) or sterically hindered substrates, elevated temperatures may be necessary to achieve a reasonable reaction rate and yield. researchgate.net Research has indicated that temperature can be a statistically significant factor influencing the final product yield. researchgate.netscielo.br
| Parameter | Common Options | Effect on Reaction | Reference |
|---|---|---|---|
| Solvent | THF, DMF, Dioxane, Acetonitrile, Toluene | Affects solubility, catalyst stability, and reaction rate. Optimal choice is substrate-dependent. | researchgate.netacs.org |
| Base | Triethylamine (NEt₃), Diisopropylamine (i-Pr₂NH), Piperidine, K₂CO₃, Cs₂CO₃ | Neutralizes HX byproduct; deprotonates alkyne. Amine bases can also act as ligands. Choice affects rate and side reactions. | wikipedia.orgacs.orgrsc.org |
| Temperature | Room Temperature to 150°C | Higher temperatures increase reaction rates for less reactive halides but may also increase side product formation. | researchgate.netscielo.br |
| Alkyne Source | Acetylene gas, Trimethylsilylacetylene (TMSA), 2-Methyl-3-butyn-2-ol | TMSA is a common, stable source of the ethynyl group, requiring subsequent deprotection. | mdpi.orgresearchgate.net |
Alternative Alkynylation Strategies for Aromatic Scaffolds
The introduction of an ethynyl group onto an aromatic ring is a cornerstone of modern organic synthesis, with the Sonogashira reaction being the most prominent method. wikipedia.org This reaction typically involves a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl halide. wikipedia.org However, the need to avoid transition metal contamination in final products, particularly in pharmaceutical applications, has driven the development of alternative, metal-free alkynylation methods. nih.gov
One notable strategy involves a base-mediated, transition-metal-free alkynylation of aryl chlorides that proceeds through a benzyne intermediate. nih.gov This approach utilizes strong bases to facilitate the elimination of hydrogen chloride from the aryl chloride, forming a highly reactive benzyne species which then undergoes nucleophilic attack by an acetylide. Two distinct sets of conditions have been developed for this transformation:
Hindered Lithium Amide Base: Using a hindered base like lithium 2,2,6,6-tetramethylpiperidide (TMPLi) in a mixture of pentane and tetrahydrofuran (THF) at room temperature. nih.gov
Metal Alkoxide Base: Employing a metal alkoxide such as sodium tert-butoxide (tBuONa) or potassium tert-butoxide (tBuOK) in dioxane at elevated temperatures. nih.gov
These methods have demonstrated tolerance for various functional groups, including fluoro and trifluoromethyl groups, which is pertinent to the synthesis of this compound. nih.gov
Another approach involves the in-situ conversion of terminal alkynes into more reactive organometallic reagents, such as alkynylzinc derivatives, which can then participate in palladium-catalyzed cross-coupling with aryl electrophiles. organic-chemistry.org Additionally, the use of hypervalent iodine compounds as alkynylation reagents offers another pathway to introduce the alkyne moiety onto aromatic rings.
| Method | Reagents and Conditions | Key Features |
| Benzyne Intermediate (TMPLi) | Aryl chloride, Phenylacetylene, TMPLi, pentane/THF, 25 °C | Transition-metal-free; Tolerates fluoro, trifluoromethyl, silyl (B83357), and cyano groups. nih.gov |
| Benzyne Intermediate (tBuONa) | Aryl chloride, Phenylacetylene, tBuONa or tBuOK, dioxane, 106–135 °C | Transition-metal-free; Allows for selective substitution of chloride over fluoride. nih.gov |
| Alkynylzinc Reagents | Terminal alkyne, Zn(OTf)2, Et3N; then Aryl electrophile, Pd catalyst | In-situ generation of the alkynylating agent. organic-chemistry.org |
| Domino Coupling | 1,1-dibromo-1-alkenes, Triarylbismuth nucleophiles, Pd catalyst | Direct synthesis of disubstituted alkynes. organic-chemistry.org |
Chemoselective Functionalization During Synthesis of this compound
The synthesis of a polysubstituted benzene like this compound requires careful strategic planning to ensure the correct regiochemistry and to manage the reactivity of the different functional groups. The order of introduction of the substituents is critical due to their directing effects in electrophilic aromatic substitution and their compatibility with subsequent reaction conditions. libretexts.org
The nitro group is a powerful electron-withdrawing group and a meta-director, while the fluorine atom is a deactivating but ortho-, para-director. libretexts.orgresearchgate.net The ethynyl group is also considered a deactivating, meta-directing group. A plausible synthetic route would likely start with a precursor such as 1-fluoro-2-nitrobenzene or 4-bromo-1-fluoro-2-nitrobenzene.
Key Chemoselectivity Considerations:
Nitration: If starting with a fluorinated precursor, the nitration step must be controlled to achieve the desired regioselectivity. The fluorine atom will direct the incoming nitro group to the ortho and para positions.
Halogenation: Introducing a halogen, such as bromine or iodine, at the 4-position of 1-fluoro-2-nitrobenzene is a key step to enable the subsequent alkynylation via Sonogashira coupling. The strong deactivating effect of the nitro group and the ortho-, para-directing effect of the fluoro group must be considered to achieve the correct isomer. For instance, bromination of o-fluoronitrobenzene with N-bromosuccinimide in acetic acid can yield 5-bromo-2-fluoronitrobenzene (an isomer of the desired precursor). chemicalbook.com
Alkynylation: In the Sonogashira coupling step, the reaction must proceed without affecting the nitro or fluoro groups. The mild conditions of many modern Sonogashira protocols are advantageous in this regard. wikipedia.org When using substrates with multiple halide substituents, the reaction can be chemoselective. For example, an aryl iodide will react preferentially over an aryl bromide, which in turn is more reactive than an aryl chloride. wikipedia.orglibretexts.org This allows for selective alkynylation at the most reactive halogen site. libretexts.org
Nitro Group Reactivity: The nitro group itself can participate in various reactions. While it is generally stable under Sonogashira conditions, it can be reduced to an amine, a hydroxylamine (B1172632), or an azo compound using various reagents. jsynthchem.comwikipedia.org This reduction is often a desired subsequent transformation, but it must be avoided during the installation of the ethynyl group. The presence of the nitro group also activates the aromatic ring towards nucleophilic aromatic substitution, where the fluorine atom could potentially be displaced by a nucleophile under certain conditions. researchgate.net
The synthesis, therefore, becomes a strategic puzzle where the choice of starting material and the sequence of reactions are paramount to successfully constructing the target molecule while preserving the integrity of each functional group.
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of fine chemicals aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net The Sonogashira coupling, as a likely key step in synthesizing this compound, has been a major focus for "greening" efforts. researchgate.netdigitellinc.com
Sustainable Approaches to Sonogashira Coupling:
Alternative Solvents: A significant portion of published Sonogashira reactions have utilized solvents like N,N-dimethylformamide (DMF), which is now recognized as a substance of very high concern. acs.org Research has focused on replacing these with more environmentally benign alternatives. Water is an ideal green solvent, and protocols have been developed for Sonogashira reactions in aqueous or aqueous/organic mixtures. Other green solvents investigated include N-hydroxyethylpyrrolidone (HEP), which has shown excellent results in achieving complete and rapid conversions under mild conditions. digitellinc.comacs.org
Copper-Free Conditions: The copper(I) co-catalyst traditionally used in the Sonogashira reaction can lead to the formation of undesirable alkyne homocoupling byproducts (Glaser coupling) and poses issues with toxicity and difficult removal from the final product. nih.govnih.gov This has led to the development of numerous copper-free Sonogashira protocols. nih.govorganic-chemistry.org These methods often rely on specific palladium catalysts and amine bases to proceed efficiently without the need for a copper co-catalyst. nih.gov
Catalyst Efficiency and Recyclability: Green chemistry emphasizes the use of highly efficient and recyclable catalysts to minimize metal waste. This includes the use of catalysts with very low loading (ppm levels) and the development of heterogeneous catalysts. researchgate.netnih.gov Single-atom heterogeneous catalysts (SACs), for example, offer high selectivity and can be recovered and reused multiple times, making them a sustainable option for industrial-scale synthesis. nih.gov
Energy Efficiency: The use of microwave irradiation has been shown to accelerate Sonogashira reactions, leading to significantly reduced reaction times and potentially lower energy consumption compared to conventional heating. organic-chemistry.org
| Green Chemistry Principle | Application in Sonogashira Synthesis | Example/Benefit |
| Safer Solvents | Replacement of DMF with water, bio-based solvents, or safer polar aprotic solvents. | Use of N-Hydroxyethylpyrrolidone (HEP)/water mixtures for fast and complete reactions. digitellinc.comacs.org |
| Catalysis | Development of copper-free protocols and highly active, recyclable catalysts. | Use of palladium single-atom catalysts (SACs) that can be recovered and reused. nih.gov |
| Waste Prevention | Minimizing byproducts like Glaser homocoupling products. | Copper-free conditions often lead to diminished homocoupling. organic-chemistry.org |
| Energy Efficiency | Employing alternative energy sources to reduce reaction times. | Microwave-assisted synthesis can significantly shorten reaction times. organic-chemistry.org |
By integrating these greener methodologies, the synthesis of this compound and related compounds can be performed in a more sustainable and environmentally responsible manner.
Reactivity and Transformations of 4 Ethynyl 1 Fluoro 2 Nitrobenzene
Reactivity at the Terminal Alkyne Moiety
The ethynyl (B1212043) group (–C≡CH) is a key functional group known for its participation in a variety of addition and coupling reactions. In 4-Ethynyl-1-fluoro-2-nitrobenzene, the alkyne's reactivity is primed for the formation of new carbon-carbon and carbon-heteroatom bonds.
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) with this compound
The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govfrontiersin.org this compound is an excellent substrate for this reaction due to its terminal alkyne. The reaction involves the coupling of the alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. nih.govfrontiersin.org
The process is highly reliable and proceeds under mild conditions, often in aqueous solvent mixtures. chemmethod.com Given the structure of this compound, it would readily react with various azides (R-N₃) to produce highly functionalized triazole products. The resulting products retain the reactive fluoro-nitro-aromatic system, allowing for subsequent modifications.
Table 1: Representative Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) of this compound This table is based on typical reaction conditions for CuAAC reactions and illustrates the expected outcome for the specified substrate.
| Alkyne Substrate | Azide Partner (R-N₃) | Catalyst System | Solvent | Product | Expected Yield |
| This compound | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1-Benzyl-4-(4-fluoro-2-nitrophenyl)-1H-1,2,3-triazole | High |
| This compound | 1-Azidohexane | CuI | THF | 1-Hexyl-4-(4-fluoro-2-nitrophenyl)-1H-1,2,3-triazole | High |
| This compound | Phenyl Azide | Copper(I) Acetate (B1210297) | CH₃CN/H₂O | 4-(4-Fluoro-2-nitrophenyl)-1-phenyl-1H-1,2,3-triazole | High |
Other Cycloaddition Reactions and Alkyne Derivatizations
Beyond CuAAC, the terminal alkyne of this compound can participate in other cycloaddition reactions. For instance, it can act as a dienophile in [4+2] Diels-Alder reactions, particularly with electron-rich dienes, although this often requires thermal conditions. beilstein-journals.orgresearchgate.net The electron-withdrawing nature of the attached nitro-fluorophenyl group enhances the dienophilic character of the alkyne. It can also undergo [2+2] cycloadditions with suitable partners. nih.gov
A primary method for alkyne derivatization is the Sonogashira cross-coupling reaction. wikipedia.orglibretexts.org This palladium- and copper-cocatalyzed reaction couples terminal alkynes with aryl or vinyl halides. While this compound already possesses the alkyne, its synthesis likely proceeds via a Sonogashira coupling of a protected acetylene, such as trimethylsilylacetylene, with a suitable precursor like 1-bromo-4-fluoro-2-nitrobenzene (B1271562) or 1-iodo-4-fluoro-2-nitrobenzene, followed by deprotection. nih.gov Conversely, the ethynyl group can be coupled with other aryl halides to build more complex conjugated systems.
Polymerization and Oligomerization Studies Involving the Ethynyl Group
Aromatic compounds containing terminal ethynyl groups are known to undergo polymerization and oligomerization under various conditions, including thermal, catalytic, or radiation-induced methods. nih.gov Studies on diethynylarenes, such as p-diethynylbenzene, have shown that polymerization can lead to branched or cross-linked polymers with conjugated backbones. nih.gov By analogy, this compound could be expected to polymerize through its ethynyl group, potentially forming a poly(phenyleneethynylene)-type structure. The reaction would likely involve the reaction of the growing polymer chain with the ethynyl groups of other monomers, leading to complex, branched architectures. Such polymers are often investigated for their thermal stability and electronic properties.
Nucleophilic Aromatic Substitution (SNAr) of the Fluoro Group
The fluorine atom on the benzene (B151609) ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of the powerful electron-withdrawing nitro group positioned ortho to the fluorine.
Reactivity with Various Nucleophiles (e.g., Amines, Alkoxides, Thiolates)
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The fluorine atom, being a good leaving group in this context, is then eliminated to yield the substituted product.
This compound is expected to react readily with a wide array of nucleophiles.
Amines: Primary and secondary amines react efficiently to form N-substituted-2-nitro-4-ethynyl anilines. Kinetic studies on similar substrates like 1-fluoro-2,4-dinitrobenzene (B121222) show that these reactions often proceed smoothly, sometimes with base catalysis. psu.edursc.org
Alkoxides: Alkoxide nucleophiles, such as sodium methoxide (B1231860) or ethoxide, will displace the fluorine to form the corresponding aryl ethers.
Thiolates: Thiolates are potent nucleophiles and are expected to react rapidly with the substrate to produce aryl thioethers.
This high reactivity makes this compound a valuable precursor for creating libraries of compounds where the fluorine atom is replaced by diverse functional groups, while the ethynyl moiety is preserved for subsequent transformations.
Table 2: Expected Nucleophilic Aromatic Substitution (SNAr) Reactions This table illustrates the expected high-yield reactions with various nucleophiles based on the known reactivity of analogous activated aryl fluorides.
| Substrate | Nucleophile | Solvent | Product |
| This compound | Piperidine (B6355638) | DMSO | 1-(4-Ethynyl-2-nitrophenyl)piperidine |
| This compound | Sodium Methoxide (NaOMe) | Methanol | 4-Ethynyl-1-methoxy-2-nitrobenzene |
| This compound | Sodium Thiophenoxide (NaSPh) | DMF | (4-Ethynyl-2-nitrophenyl)(phenyl)sulfane |
Electronic and Steric Effects of Neighboring Groups on SNAr Efficiency
The efficiency of the SNAr reaction on this compound is governed by the electronic and steric effects of its substituents.
Electronic Effects: The reaction is dramatically accelerated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group (fluorine). wikipedia.orgresearchgate.net In this molecule, the nitro group at the ortho position exerts a powerful -I (inductive) and -R (resonance) effect. It strongly stabilizes the negatively charged Meisenheimer intermediate by delocalizing the charge onto its oxygen atoms. The ethynyl group at the para position also contributes a modest electron-withdrawing effect, further activating the ring towards nucleophilic attack. The combined electronic influence of the ortho-nitro and para-ethynyl groups makes the fluorine atom exceptionally labile.
Steric Effects: While the ortho-nitro group is crucial for electronic activation, it can also exert some steric hindrance on the approaching nucleophile. However, for many nucleophiles, this steric effect is generally outweighed by the powerful electronic activation, allowing the reaction to proceed efficiently. Studies on related compounds indicate that steric hindrance can become more significant with very bulky nucleophiles or substrates. acs.org
Competitive SNAr Pathways and Regioselectivity
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the benzene ring of this compound. The strong electron-withdrawing nitro group activates the ring towards nucleophilic attack, primarily at the positions ortho and para to it. In this molecule, the fluorine atom is situated ortho to the nitro group, making it a prime site for substitution.
The general mechanism of SNAr involves the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The stability of this intermediate is crucial in determining the reaction rate. For nucleophilic attack at the carbon bearing the fluorine atom, the negative charge can be delocalized onto the nitro group, which significantly stabilizes the intermediate and facilitates the reaction. libretexts.org
The regioselectivity of SNAr on this compound is primarily directed at the C-F bond. The fluorine atom is an excellent leaving group in SNAr reactions, often more so than heavier halogens, because the rate-determining step is typically the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The high electronegativity of fluorine enhances the electrophilicity of the carbon to which it is attached, further promoting nucleophilic attack at this position.
Competition in SNAr can arise from the choice of nucleophile. Different nucleophiles can exhibit varying reactivities and selectivities. While there is a lack of specific studies on this compound, data from analogous 1-fluoro-2-nitrobenzene (B31998) derivatives can provide insights into the expected outcomes. For instance, reactions with amines, alkoxides, and thiolates generally proceed with high regioselectivity to displace the fluorine atom.
Table 1: Representative Regioselectivity in SNAr of 1-Fluoro-2-nitrobenzene Analogs with Various Nucleophiles
| Nucleophile | Substrate | Product | Observations |
| Pyrrolidine | 1-Fluoro-2-nitrobenzene | N-(2-Nitrophenyl)pyrrolidine | High yield substitution of the fluorine atom. |
| Amidines | 1-Fluoro-2-nitrobenzene | N-Aryl amidines | Successful N-arylation via SNAr at the fluoro-position. researchgate.net |
| Phenoxides | Pentafluoronitrobenzene | para-Substituted phenoxy derivative | Predominant substitution at the position para to the nitro group. nih.gov |
It is important to note that while the C-F bond is the primary site for SNAr, the ethynyl group can potentially interact with certain nucleophiles under specific conditions, although this is generally less favored due to the high activation of the C-F bond by the ortho-nitro group.
Reductive Transformations of the Nitro Group
The nitro group of this compound is readily reduced to other nitrogen-containing functionalities, most commonly an amino group (NH₂) or a hydroxylamine (B1172632) group (NHOH). The choice of reducing agent and reaction conditions is critical in determining the final product.
Selective Reduction to Amino and Hydroxylamine Derivatives
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. A variety of reagents can accomplish this, including catalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂, or Raney Nickel), and metal-acid combinations (e.g., Fe/HCl, SnCl₂/HCl, Zn/AcOH). wikipedia.orgcommonorganicchemistry.com These methods are generally robust and high-yielding.
The partial reduction of the nitro group to a hydroxylamine is a more delicate transformation and requires milder reducing agents or carefully controlled reaction conditions. Reagents such as zinc dust in the presence of ammonium (B1175870) chloride are known to favor the formation of hydroxylamines from aromatic nitro compounds. wikipedia.org
Influence of Reduction Conditions on Product Distribution
The distribution between the fully reduced amine and the partially reduced hydroxylamine is highly dependent on the reaction parameters.
Catalytic Hydrogenation: Using catalysts like Pd/C or PtO₂ with hydrogen gas typically leads to the complete reduction to the corresponding aniline (B41778). commonorganicchemistry.com However, the presence of an alkyne, such as the ethynyl group in the target molecule, introduces a potential for over-reduction of the triple bond. The use of a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline), can selectively reduce the alkyne to a cis-alkene, while other catalysts might reduce it all the way to an alkane. libretexts.orgkhanacademy.orgyoutube.com Therefore, achieving selective reduction of the nitro group without affecting the ethynyl group requires careful catalyst selection. Raney Nickel is often a good choice for nitro group reduction in the presence of other reducible groups like aromatic halogens. commonorganicchemistry.com
Metal-Based Reductions: The choice of metal and the pH of the medium play a significant role.
Acidic Conditions (e.g., SnCl₂, Fe, Zn in acid): These conditions strongly favor the formation of the amine. researchgate.net
Neutral/Slightly Acidic Conditions (e.g., Zn/NH₄Cl): These conditions are often employed for the synthesis of N-arylhydroxylamines. wikipedia.org
Basic Conditions (e.g., Na₂S): Sodium sulfide (B99878) can be used for the selective reduction of one nitro group in the presence of another, though its effect on the ethynyl group would need to be considered. commonorganicchemistry.com
Table 2: General Influence of Reduction Conditions on the Transformation of Aromatic Nitro Groups
| Reducing Agent/Conditions | Primary Product | Potential Side Reactions/Considerations for this compound |
| H₂ / Pd/C or PtO₂ | Amine | Potential for reduction of the ethynyl group. commonorganicchemistry.comlibretexts.org |
| H₂ / Raney Ni | Amine | Generally good for preserving aromatic halogens, may be suitable for preserving the ethynyl group under controlled conditions. commonorganicchemistry.com |
| SnCl₂ / HCl | Amine | Highly effective for nitro to amine conversion. |
| Fe / HCl or Acetic Acid | Amine | A classic and cost-effective method. |
| Zn / NH₄Cl | Hydroxylamine | Milder conditions favoring partial reduction. wikipedia.org |
| Na₂S₂O₄ (Sodium Dithionite) | Amine | A common and mild reducing agent. |
Multi-Functional Group Reactivity and Orthogonal Transformations
The presence of three distinct functional groups on the same aromatic scaffold allows for the design of complex synthetic strategies involving sequential or tandem reactions. The ability to selectively address one functional group while leaving the others intact is a hallmark of modern organic synthesis and is often referred to as orthogonal chemistry.
Sequential and Tandem Reactions Utilizing Distinct Functional Group Reactivities
The different reactivities of the ethynyl, fluoro, and nitro groups can be exploited in a stepwise manner to build molecular complexity. A common and powerful reaction involving the ethynyl group is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. libretexts.orgmdpi.com
A potential synthetic sequence could involve:
SNAr reaction: Displacement of the fluorine atom with a nucleophile.
Nitro group reduction: Conversion of the nitro group to an amine.
Sonogashira coupling: Functionalization of the ethynyl group.
The order of these steps would be crucial and would depend on the compatibility of the reagents with the remaining functional groups. For instance, performing a Sonogashira coupling first might be challenging if the subsequent nitro reduction conditions are harsh and affect the newly introduced group.
Tandem reactions, where multiple bond-forming events occur in a single pot, are highly efficient. A hypothetical tandem reaction for a derivative of this compound could involve a Sonogashira coupling followed by an intramolecular cyclization. For example, if the nucleophile used in an initial SNAr step contained a group that could subsequently react with the ethynyl moiety after its modification, a one-pot cyclization could be envisioned. researchgate.netnih.gov
Chemoselective Strategies for Complex Product Formation
Chemoselectivity is key to the successful synthesis of complex molecules from polyfunctional starting materials like this compound. This involves choosing reagents and conditions that will react with only one functional group in the presence of others.
Protecting Groups: In some cases, it may be necessary to temporarily "protect" a functional group to prevent it from reacting while another part of the molecule is being modified. For example, the ethynyl proton could be replaced with a trimethylsilyl (B98337) (TMS) group, which is stable to many reaction conditions and can be easily removed later. organic-chemistry.org Similarly, an amino group, if formed early in a sequence, might be protected as an amide to modulate its reactivity. youtube.com
Orthogonal Cross-Coupling: It is conceivable to design a substrate with multiple, differentially reactive coupling sites. While this compound has a fluorine as a leaving group for SNAr, a related compound could have, for example, both a bromo and a triflate group. In such a system, a Sonogashira coupling might be selective for the more reactive bromide, leaving the triflate available for a subsequent, different cross-coupling reaction. Recently, palladium-catalyzed denitrative Sonogashira-type cross-coupling reactions have been developed, which could potentially allow for the direct use of the nitro group as a leaving group in a coupling reaction, further expanding the synthetic possibilities. rsc.org
The strategic manipulation of the functional groups in this compound, through careful selection of reaction sequences and chemoselective conditions, opens up a vast chemical space for the synthesis of novel and complex organic molecules.
Mechanistic Investigations of Reactions Involving 4 Ethynyl 1 Fluoro 2 Nitrobenzene
Elucidation of SNAr Reaction Pathways
Identification and Characterization of Meisenheimer Complexes
The cornerstone of the SNAr mechanism is the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov In the reaction of 4-Ethynyl-1-fluoro-2-nitrobenzene with a nucleophile (Nu⁻), the nucleophile attacks the carbon atom bearing the fluorine (the ipso-carbon), disrupting the ring's aromaticity.
The resulting Meisenheimer complex is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro group. The ortho position of the nitro group is particularly effective, as it allows for direct resonance stabilization, as depicted in the resonance structures. While the isolation and direct spectroscopic characterization of the Meisenheimer complex for this specific ethynyl-substituted compound are not extensively documented, its existence is inferred from numerous studies on analogous nitro-activated aryl halides. masterorganicchemistry.comresearchgate.net The formation of this intermediate is widely accepted as the rate-determining step in most SNAr reactions. researchgate.net
Kinetic Studies and Activation Energy Analysis
Kinetic studies of SNAr reactions provide quantitative insight into the reaction mechanism. The rate of reaction is typically first-order with respect to both the aromatic substrate and the nucleophile. researchgate.net The reaction rate is highly dependent on the nucleophile's strength, the solvent's polarity, and the activation energy of the initial nucleophilic attack.
| Substrate (Analogue) | Nucleophile | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Activation Energy (Ea) [kJ/mol] |
| 1-Fluoro-2,4-dinitrobenzene (B121222) | Piperidine (B6355638) | Methanol | 4.4 x 10³ | ~45 |
| 1-Fluoro-2,4-dinitrobenzene | Aniline (B41778) | Methanol | 5.1 x 10⁻⁴ | ~70 |
| 1-Fluoro-2-nitrobenzene (B31998) | Ethanolamine (B43304) | Acetonitrile | (Qualitatively faster than in Toluene) | 48.5 (Calculated) |
| 1-Fluoro-2-nitrobenzene | Ethanolamine | Toluene | (Qualitatively slower than in ACN) | 71.1 (Calculated) |
This table presents kinetic data for compounds analogous to this compound to illustrate general principles of SNAr reactions. Data is compiled from various kinetic studies for illustrative purposes. researchgate.net
Role of Substituent Effects on Reaction Mechanism
Substituents on the aromatic ring play a critical role in dictating the rate and feasibility of SNAr reactions. The reaction is accelerated by the presence of electron-withdrawing groups (EWGs) and decelerated by electron-donating groups (EDGs). masterorganicchemistry.com
In this compound, two EWGs are present:
Nitro Group (-NO₂): This is one of the most powerful activating groups for SNAr. Its position ortho to the fluorine leaving group allows it to stabilize the negative charge of the Meisenheimer intermediate through a strong resonance effect (-M effect), significantly lowering the activation energy of the reaction. researchgate.net
Ethynyl (B1212043) Group (-C≡CH): The ethynyl group also acts as an electron-withdrawing group, primarily through an inductive effect (-I effect) and a weaker resonance effect. Its activating nature in SNAr has been confirmed in studies where ethynyl-substituted fluoroarenes underwent substitution with various nucleophiles. The Hammett substituent constant (σ) is a measure of the electronic effect of a substituent. The positive values for the ethynyl group confirm its electron-withdrawing character, which enhances the electrophilicity of the aromatic ring and contributes to the stabilization of the anionic intermediate.
| Substituent | Hammett Constant (σ_para) | Electronic Effect |
| -NO₂ | +0.78 | Strong Electron-Withdrawing (-M, -I) |
| -C≡CH | +0.23 | Moderate Electron-Withdrawing (-I, -M) |
| -F | +0.06 | Inductively Withdrawing (-I), Resonance Donating (+M) |
| -H | 0.00 | Reference |
Hammett constants provide a quantitative measure of a substituent's electronic influence. masterorganicchemistry.comgoogle.com
The combined effect of the ortho-nitro and para-ethynyl groups makes the aromatic ring of this compound highly electron-deficient and thus, highly susceptible to nucleophilic attack at the carbon bearing the fluorine atom.
Mechanistic Aspects of Transition Metal-Catalyzed Coupling Reactions
The terminal alkyne of this compound is a prime functional group for transition metal-catalyzed reactions, most notably the Sonogashira coupling. ru.nl This reaction forms a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, providing a powerful tool for constructing more complex molecular architectures.
Catalyst Cycle Intermediates and Turnover-Limiting Steps
The Sonogashira coupling is typically co-catalyzed by palladium and copper complexes and proceeds via two interconnected catalytic cycles. researchgate.netCurrent time information in Utah County, US.
The Palladium Cycle: The cycle is initiated by the active Pd(0) species.
Oxidative Addition: The aryl or vinyl halide (Ar-X) reacts with the Pd(0) complex to form a Pd(II) intermediate, (L)₂Pd(Ar)(X).
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium center, displacing the halide and forming an alkynyl-aryl-Pd(II) complex, (L)₂Pd(Ar)(C≡CR). The base used in the reaction (typically an amine) facilitates this step.
Reductive Elimination: The final product, the coupled alkyne (Ar-C≡CR), is formed as the Pd(II) complex reductively eliminates, regenerating the active Pd(0) catalyst. This step is often considered the turnover-limiting step of the cycle.
The Copper Cycle:
π-Alkyne Complex Formation: The terminal alkyne coordinates with the Cu(I) salt (e.g., CuI).
Deprotonation: In the presence of a base, the acidic terminal proton of the alkyne is removed to form a highly nucleophilic copper(I) acetylide intermediate (Cu-C≡CR). This species is then ready to engage in the transmetalation step of the palladium cycle.
For this compound, the reaction would typically involve coupling at the C-H bond of the alkyne with an external aryl halide. While direct coupling at the C-F bond is possible, it is generally less favorable than with aryl bromides or iodides.
Ligand Effects and Catalyst Deactivation Pathways
The choice of ligand coordinated to the palladium center is critical for the success of the Sonogashira coupling, influencing catalyst stability, activity, and selectivity.
Ligand Effects: Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), are traditionally used. researchgate.net However, modern catalysts often employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs). These ligands can enhance the rate of oxidative addition and reductive elimination, leading to higher turnover numbers and allowing for the coupling of less reactive aryl chlorides. For electron-deficient substrates like this compound, specialized catalyst systems can be crucial for achieving high yields.
| Ligand Class | Example Ligand(s) | Typical Substrates | General Observations |
| Basic Triarylphosphines | PPh₃ | Aryl Iodides, Bromides | Standard, widely used, may require higher temperatures. researchgate.net |
| Bulky, Electron-Rich Phosphines | XPhos, SPhos | Aryl Chlorides, Bromides | High activity, allows for lower catalyst loadings and milder conditions. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Aryl Chlorides, Bromides | Very stable catalysts, resistant to air and moisture, often used in copper-free protocols. |
| Schiff Base Ligands | Salen-type ligands | Aryl Iodides | Can enable room temperature, copper-free reactions. |
This table summarizes the general effects of different ligand classes on Sonogashira coupling reactions. researchgate.net
Catalyst Deactivation Pathways: A primary side reaction and deactivation pathway in Sonogashira couplings is the copper-catalyzed oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which produces symmetric diynes. This process is particularly prevalent under aerobic conditions. To mitigate this, reactions are often run under an inert atmosphere, or by using copper-free protocols. Another deactivation pathway is the precipitation of the palladium catalyst as inactive palladium black, which can be suppressed by the use of appropriate stabilizing ligands. Recently, a novel catalyst transformation pathway involving the coupling of an NHC ligand directly with the ethynyl group has been identified, representing another potential route for catalyst evolution or deactivation.
Mechanistic Insights into Alkyne Functionalization Reactions
The triple bond of the ethynyl group in this compound serves as a versatile handle for various chemical transformations, including cross-coupling reactions, cycloadditions, and nucleophilic additions. Understanding the mechanisms of these reactions is crucial for controlling product selectivity and optimizing reaction conditions.
Sonogashira Coupling:
The Sonogashira coupling is a widely employed method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.netnih.gov The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
The palladium cycle begins with the oxidative addition of the aryl or vinyl halide to a Pd(0) species, forming a Pd(II) intermediate. Simultaneously, the copper cycle involves the reaction of the terminal alkyne with a copper(I) salt in the presence of a base to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the Pd(II) complex, followed by reductive elimination, yields the cross-coupled product and regenerates the Pd(0) catalyst. nih.gov
In the context of this compound, the electron-withdrawing groups on the aromatic ring can influence the rate of the reaction. While specific mechanistic studies on this particular substrate are not extensively documented, the general principles of the Sonogashira coupling are expected to apply.
A copper-free variant of the Sonogashira reaction also exists. In this case, the deprotonation of the alkyne is typically facilitated by a strong base, and the resulting acetylide anion coordinates directly to the palladium center. nih.gov
Cycloaddition Reactions:
The alkyne functionality of this compound makes it a suitable partner in various cycloaddition reactions, leading to the formation of heterocyclic and carbocyclic structures.
[3+2] Cycloaddition (Huisgen Azide-Alkyne Cycloaddition): The reaction of an azide (B81097) with an alkyne to form a 1,2,3-triazole is a classic example of a 1,3-dipolar cycloaddition. The thermal reaction often leads to a mixture of regioisomers. However, the copper-catalyzed version, a cornerstone of "click chemistry," is highly regioselective, typically yielding the 1,4-disubstituted triazole. wikipedia.orgyoutube.com The mechanism of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is thought to involve the formation of a copper acetylide intermediate, which then reacts with the azide. wikipedia.org The electron-deficient nature of the alkyne in this compound could potentially influence the rate and efficiency of this cycloaddition.
[4+2] Cycloaddition (Diels-Alder Reaction): While less common for simple alkynes, the ethynyl group can act as a dienophile in Diels-Alder reactions, particularly when activated by electron-withdrawing groups. The reaction with a conjugated diene would lead to a six-membered ring. The mechanism is generally considered to be a concerted pericyclic process, where the stereochemistry of the reactants is retained in the product. beilstein-journals.org
Synthesis of Pyrroles:
Applications of 4 Ethynyl 1 Fluoro 2 Nitrobenzene and Its Derivatives
Building Block in Advanced Organic Synthesis
The reactivity profile of 4-Ethynyl-1-fluoro-2-nitrobenzene makes it an attractive starting material for the synthesis of more complex molecular architectures.
At present, specific research detailing the direct use of this compound in convergent synthetic strategies for highly substituted aromatic scaffolds is limited in publicly accessible literature. However, the inherent functionalities of the molecule suggest its potential in such applications. For instance, the fluorine atom can be displaced by a variety of nucleophiles, and the ethynyl (B1212043) group can participate in powerful cross-coupling reactions like the Sonogashira, Suzuki, or Stille couplings. This dual reactivity would allow for the sequential or orthogonal introduction of different substituents, a key principle of convergent synthesis.
The general synthetic utility of related compounds, such as 1-fluoro-2-nitrobenzene (B31998), has been demonstrated in nucleophilic aromatic substitution reactions with amidines. While not directly involving the ethynyl derivative, this research highlights the reactivity of the fluoro-nitroaromatic core.
| Reactant | Reagent | Product | Reaction Type |
| 1-Fluoro-2-nitrobenzene | Amidines | N-Arylguanidines/N-Arylamidines | Nucleophilic Aromatic Substitution |
This table illustrates a known reaction of a related compound, suggesting a potential reaction pathway for this compound.
The ethynyl and nitro groups of this compound are key functionalities for the construction of heterocyclic systems. The terminal alkyne can undergo various cycloaddition reactions, such as [3+2] cycloadditions with azides to form triazoles, or with nitrile oxides to yield isoxazoles. The nitro group can be readily reduced to an amino group, which can then participate in a variety of cyclization reactions to form nitrogen-containing heterocycles.
While direct examples utilizing this compound are not extensively documented, the synthesis of heterocyclic compounds from molecules containing nitroalkene functionalities is well-established. These reactions, which include Michael additions and various cycloadditions, showcase the potential of the nitro group in heterocyclic synthesis.
Monomer in Polymer Chemistry for Functional Materials
The rigid structure and reactive ethynyl group of this compound make it a candidate for the development of novel polymers with specific functional properties.
Polymers derived from ethynyl-aromatic monomers are often investigated for their potential applications in optoelectronic devices due to their conjugated backbones, which can facilitate charge transport. The electron-withdrawing nitro group and the electronegative fluorine atom in this compound would likely lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of a derived polymer, potentially impacting its light-emitting and charge-carrying properties. The synthesis of related fluorinated aromatic compounds has been explored in the context of materials with potential biological and electronic activities, though specific data on polymers from this compound is lacking.
Chemical Probes and Tags (Strictly limited to chemical methodology, no biological/medical outcomes)
The ethynyl group is a popular functionality in the field of bioorthogonal chemistry, often used in "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and specific, allowing for the labeling of biomolecules in complex environments. The this compound molecule, with its terminal alkyne, could theoretically serve as a chemical probe. The fluorine atom could also potentially be used for fluorine-19 nuclear magnetic resonance (¹⁹F NMR) studies, providing a distinct spectroscopic signature.
While the potential exists, there is no specific literature detailing the application of this compound as a chemical probe or tag using these methodologies.
This compound is a molecule with considerable synthetic potential due to its unique combination of reactive functional groups. While its specific applications in the detailed areas of convergent synthesis, heterocyclic chemistry, polymer science, and as a chemical probe are not yet extensively reported in the scientific literature, the known chemistry of its constituent functional groups suggests a promising future for this compound as a versatile building block in the creation of novel and functional materials. Further research is needed to fully explore and realize the potential of this intriguing molecule.
Application as a Handle for Bioconjugation in Model Systems
There is currently no available scientific literature demonstrating the use of this compound as a handle for bioconjugation in any model systems. While the terminal alkyne functionality is a prime candidate for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC) reactions, no published research has reported the application of this specific compound in such a context. The influence of the fluoro and nitro substituents on the efficiency and biocompatibility of such bioconjugation reactions remains unexplored.
Development of Fluorescent Tags via Derivatization
Similarly, the development of fluorescent tags through the derivatization of this compound has not been described in the peer-reviewed scientific literature. The inherent electronic properties of the nitroaromatic system, often associated with fluorescence quenching, may present a challenge. While some nitroaromatic compounds can be rendered fluorescent through specific structural modifications, no studies have been found that successfully employ this compound as a scaffold for the synthesis of novel fluorophores. Research into the modification of the nitro group or the extension of the pi-system through the ethynyl group to induce fluorescence is currently absent from the public domain.
Computational Chemistry and Theoretical Studies on this compound
The field of computational chemistry provides powerful tools for predicting and understanding the behavior of molecules. For this compound, a complex aromatic compound, theoretical studies offer deep insights into its electronic structure, reactivity, and spectroscopic properties. This article explores the computational analysis of this molecule, focusing on its molecular orbitals, charge distribution, and predicted spectroscopic signatures.
Advanced Analytical Techniques for Process Monitoring and Mechanistic Elucidation
In-situ Spectroscopic Methods for Real-Time Reaction Monitoring (e.g., FT-IR, Raman Spectroscopy)
In-situ spectroscopic techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are powerful tools for monitoring chemical reactions in real-time without the need for sample extraction. These non-destructive methods provide continuous data on the concentration of reactants, intermediates, and products by tracking the characteristic vibrational frequencies of their functional groups.
For reactions involving 4-ethynyl-1-fluoro-2-nitrobenzene, FT-IR and Raman spectroscopy can effectively follow the conversion of the starting material by monitoring the disappearance of its unique spectral signatures and the appearance of new bands corresponding to the product. The key functional groups to monitor are the ethynyl (B1212043) (C≡C and ≡C-H), nitro (NO₂), and carbon-fluorine (C-F) groups.
FT-IR Spectroscopy: The progress of a reaction can be tracked by observing changes in the intensity of specific absorption bands. For instance, the consumption of this compound would be indicated by a decrease in the intensity of the C≡C stretching vibration, which is typically found in the 2100-2260 cm⁻¹ region, and the terminal alkyne ≡C-H stretch around 3300 cm⁻¹. irphouse.comrsc.org Concurrently, the strong asymmetric and symmetric stretching vibrations of the nitro group, expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively, would also diminish. niscpr.res.inrsc.org The appearance of new bands would signify the formation of products.
Raman Spectroscopy: Raman spectroscopy is particularly advantageous for monitoring reactions in aqueous media due to the weak Raman scattering of water. It is highly sensitive to non-polar bonds, making it an excellent technique for observing the C≡C stretching vibration. The changes in the aromatic ring substitution pattern can also be monitored through shifts in the ring breathing modes.
Below is a table of representative vibrational frequencies for the functional groups in this compound, which are critical for real-time reaction monitoring.
| Functional Group | Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
| Ethynyl (C≡C-H) | ≡C-H Stretch | ~3300 | ~3300 |
| Ethynyl (-C≡C-) | C≡C Stretch | 2100-2140 (weak to medium) | 2100-2140 (strong) |
| Nitro (Ar-NO₂) | Asymmetric Stretch | ~1530 (strong) | ~1530 (strong) |
| Nitro (Ar-NO₂) | Symmetric Stretch | ~1350 (strong) | ~1350 (medium) |
| Fluoro (Ar-F) | C-F Stretch | 1100-1300 (strong) | 1100-1300 (medium) |
| Aromatic Ring | C-H Stretch | 3000-3100 | 3000-3100 |
| Aromatic Ring | C=C Stretch | 1450-1600 | 1450-1600 |
Data compiled from general spectroscopic tables and studies on related compounds like fluorobenzene (B45895), nitrobenzene, and ethynylbenzene. irphouse.comniscpr.res.inrsc.org
High-Resolution Mass Spectrometry for Intermediate and By-product Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the identification of unknown intermediates and by-products in complex reaction mixtures. Its ability to provide highly accurate mass measurements allows for the determination of elemental compositions, which is crucial for proposing and confirming chemical structures.
In the context of reactions involving this compound, HRMS can be used to detect and identify transient species that may not be observable by other techniques. The fragmentation patterns observed in the mass spectrum provide valuable structural information. For nitroaromatic compounds, characteristic fragmentation pathways often involve the loss of NO, NO₂, and other small neutral molecules. youtube.com The ethynyl group can also undergo specific fragmentation reactions. researchgate.netresearchgate.net
By analyzing the accurate masses of parent ions and their fragment ions, it is possible to piece together the structures of minor components in the reaction mixture, providing deeper mechanistic insights. For example, the detection of a species with a mass corresponding to the addition of a nucleophile and the loss of the fluorine atom would provide strong evidence for a nucleophilic aromatic substitution mechanism.
The table below lists hypothetical but plausible intermediates and by-products in a reaction of this compound and their calculated exact masses, which could be identified using HRMS.
| Proposed Species | Chemical Formula | Calculated Exact Mass (m/z) | Potential Origin |
| This compound | C₈H₄FNO₂ | 165.0226 | Starting Material |
| 4-Ethynyl-2-nitroaniline | C₈H₆N₂O₂ | 162.0430 | Reduction of nitro group |
| 1-Fluoro-2-nitro-4-(1-propenyl)benzene | C₉H₈FNO₂ | 181.0539 | Isomerization of an intermediate |
| Dimer of starting material | C₁₆H₈F₂N₂O₄ | 330.0452 | Dimerization side reaction |
| Product of nucleophilic substitution (e.g., with methoxide) | C₉H₇NO₃ | 177.0426 | Reaction with methanol |
Chromatographic-Spectroscopic Coupling Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis
The coupling of chromatographic separation techniques with spectroscopic detection provides a powerful approach for the analysis of complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for separating and identifying the components of reaction mixtures involving this compound.
GC-MS: This technique is ideal for the analysis of volatile and thermally stable compounds. oup.com The components of a mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for each compound. This allows for the identification of isomers and the quantification of each component. proquest.com For instance, in a reaction where multiple isomers could be formed, GC-MS would be able to separate and identify each one based on its retention time and mass spectrum.
LC-MS: For non-volatile or thermally labile compounds, LC-MS is the technique of choice. researchgate.net Separation is achieved based on the partitioning of the analytes between a liquid mobile phase and a solid stationary phase. The eluting compounds are then introduced into the mass spectrometer. LC-MS is particularly useful for monitoring the formation of polar products and intermediates that may not be amenable to GC analysis.
The following table provides hypothetical chromatographic conditions for the analysis of a reaction mixture containing this compound.
| Technique | Column | Oven/Mobile Phase Program | Detector |
| GC-MS | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min | Mass Spectrometer (EI) |
| LC-MS | 150 mm x 2.1 mm ID, 3.5 µm particle size (e.g., C18) | Gradient: 40% Acetonitrile/60% Water to 95% Acetonitrile/5% Water over 15 min | Mass Spectrometer (ESI/APCI) |
Advanced NMR Techniques for Structural and Conformational Analysis of Reaction Products
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the definitive structural elucidation of organic molecules. Beyond standard one-dimensional (1D) ¹H and ¹³C NMR, advanced NMR techniques provide detailed insights into the connectivity and spatial arrangement of atoms within a molecule.
For reaction products derived from this compound, a suite of NMR experiments is employed for unambiguous structure determination:
¹⁹F NMR: Due to the presence of a fluorine atom, ¹⁹F NMR is a crucial technique. wikipedia.org The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, providing valuable information about the substitution pattern on the aromatic ring. nih.gov
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons in the molecule. sdsu.edu
2D HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H), enabling the assignment of protonated carbons. github.io
2D HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu This is particularly powerful for identifying quaternary carbons and piecing together different molecular fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can be used to determine the through-space proximity of protons, which is invaluable for conformational analysis and distinguishing between stereoisomers.
The following table presents hypothetical NMR data for a plausible reaction product, for instance, a triazole formed from a click reaction of this compound with an azide (B81097).
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 8.15 | s | - | Triazole-H |
| 7.90 | dd | 8.5, 2.5 | Ar-H | |
| 7.65 | m | - | Ar-H | |
| 7.40 | t | 8.5 | Ar-H | |
| ¹³C | 148.2 | - | - | C-NO₂ |
| 145.0 | - | - | C-F | |
| 133.5 | - | - | Triazole-C | |
| 128.0 | - | - | Ar-C | |
| 125.5 | - | - | Ar-C | |
| 122.0 | - | - | Triazole-CH | |
| 118.0 | - | - | Ar-C | |
| ¹⁹F | -115.0 | s | - | Ar-F |
These are representative values and would be confirmed by 2D NMR experiments.
Future Perspectives and Emerging Research Directions
Development of Novel Catalytic Systems for Chemoselective Transformations
A primary challenge and opportunity in the chemistry of 4-ethynyl-1-fluoro-2-nitrobenzene lies in the selective manipulation of one of its three reactive functional groups while preserving the others. The development of sophisticated catalytic systems is paramount to achieving this goal. Chemoselective hydrogenation is a key area of focus, as the reduction of the nitro group to an amine is a common and crucial transformation. However, many traditional hydrogenation catalysts would also reduce the ethynyl (B1212043) group.
Future research will focus on catalysts that can selectively reduce the nitro group in the presence of the alkyne. Supported gold nanoparticles and precisely engineered platinum-based catalysts have shown promise in this area for other functionalized nitroarenes. nih.govrsc.orgnih.gov For instance, gold nanoparticles supported on TiO2 or Fe2O3 have been shown to catalyze the chemoselective hydrogenation of functionalized nitroarenes under mild conditions. nih.gov Similarly, creating specific interfaces, such as the iron(III)-OH-platinum interface, can facilitate the selective hydrogenation of nitro groups while leaving other reducible functionalities on the aromatic ring untouched. nih.gov The development of alkali-modified Pt/FeOx catalysts has also demonstrated a remarkable enhancement in chemoselectivity for the hydrogenation of substituted nitroarenes. rsc.orgsemanticscholar.org
Conversely, catalysts that selectively transform the ethynyl group, for instance in Sonogashira couplings or cycloaddition reactions, without affecting the nitro or fluoro groups are also highly sought after. nih.govacs.org The exploration of bimetallic nanoparticles and supported catalysts that offer unique reactivity and selectivity profiles will be a significant research avenue. mdpi.com
| Catalyst System | Target Functional Group | Transformation | Key Advantages | Reference |
|---|---|---|---|---|
| Gold Nanoparticles (on TiO₂ or Fe₂O₃) | Nitro (-NO₂) | Hydrogenation to Amine | High chemoselectivity; mild reaction conditions. | nih.gov |
| Fe(OH)ₓ/Pt Nanocrystals | Nitro (-NO₂) | Hydrogenation to Amine | FeIII-OH-Pt interface enables high selectivity. | nih.gov |
| Alkali-modified Pt/FeOx | Nitro (-NO₂) | Hydrogenation to Amine | Transforms non-selective catalysts into highly chemoselective ones. | rsc.orgsemanticscholar.org |
| Cu-PdNPs/Celite | Ethynyl (-C≡CH) | Acyl Sonogashira Coupling | High activity at room temperature; reusable catalyst. | mdpi.com |
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis and manipulation of this compound can involve hazardous reagents and highly exothermic reactions, such as nitration and nucleophilic aromatic substitution (SNAr). amt.ukvapourtec.com Continuous flow chemistry offers a paradigm shift in managing these challenges by providing superior control over reaction parameters, enhancing safety, and improving scalability. neuroquantology.comnih.govmt.com
The small reactor volumes in flow systems minimize the risks associated with handling potentially explosive intermediates and allow for the use of high temperatures and pressures that would be unsafe in traditional batch reactors. amt.ukresearchgate.net This enables access to "novel process windows," potentially accelerating reaction rates and improving yields. For transformations like SNAr, where the fluorine atom is displaced, flow reactors can ensure rapid and uniform mixing and precise temperature control, leading to cleaner reactions and higher purity products. vapourtec.comvapourtec.com
Furthermore, integrating flow reactors with automated systems allows for high-throughput synthesis and optimization. vapourtec.comresearchgate.net An automated platform could systematically vary reagents, catalysts, and reaction conditions to rapidly generate a library of derivatives from the this compound scaffold. This is particularly valuable for medicinal chemistry and materials science, where large numbers of analogues are often needed for screening. researchgate.net
| Parameter | Batch Synthesis | Flow Chemistry | Relevance to this compound |
|---|---|---|---|
| Safety | Higher risk with exothermic reactions (e.g., nitration) and hazardous reagents. | Inherently safer due to small reaction volumes and superior heat transfer. mt.com | Enables safer handling during synthesis and functionalization. |
| Process Control | Difficult to maintain uniform temperature and mixing, leading to side products. | Precise control over temperature, pressure, and residence time. neuroquantology.com | Improves selectivity in SNAr and other functional group transformations. |
| Scalability | Challenging; often requires re-optimization. | Straightforward scaling by running the system for longer periods ("scaling out"). vapourtec.com | Facilitates production of larger quantities of the scaffold or its derivatives. |
| Automation | Complex to fully automate multi-step sequences. | Readily integrated with automated pumps, valves, and in-line analytics for high-throughput screening. researchgate.net | Accelerates the discovery of new molecules for pharmaceutical and material applications. |
Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization
Computer-aided synthesis planning (CASP) tools, guided by AI, can propose entire multi-step synthetic pathways starting from or leading to derivatives of this compound. By combining CASP with automated flow chemistry, it is becoming feasible to move from a digitally designed synthetic route to the physical production of a target molecule with minimal human intervention.
| AI/ML Application | Specific Task | Potential Impact | Reference |
|---|---|---|---|
| Reaction Outcome Prediction | Predicting the major product and regioselectivity of aromatic substitution reactions. | Reduces trial-and-error experimentation; guides synthetic strategy. | chemrxiv.orgacs.org |
| Condition Optimization | Optimizing parameters (catalyst, solvent, temperature) for cross-coupling reactions (e.g., Sonogashira). | Accelerates process development; improves reaction yields and efficiency. | symeres.com |
| Computer-Aided Synthesis Planning (CASP) | Proposing novel multi-step synthetic routes to complex target molecules. | Facilitates the discovery of new derivatives and synthetic pathways. | |
| New Reactivity Discovery | Analyzing large datasets to identify patterns and suggest unexplored reaction types. | Expands the synthetic utility of the scaffold by uncovering novel transformations. | chemrxiv.org |
Exploration of New Reactivity Modes for Halogenated Nitroalkynylarenes
The true potential of this compound lies in leveraging the interplay between its functional groups to uncover novel reactivity modes. Research is moving beyond stepwise functionalization to explore tandem, domino, or cascade reactions where a single event triggers a sequence of transformations. mdpi.com
For example, an initial reaction at the ethynyl group, such as a cyclization with a dinucleophile, could be followed by an intramolecular nucleophilic aromatic substitution of the fluorine atom. The nitro group can also participate in cyclization reactions, especially after being reduced to a nitroso or amino group. A tandem reaction might involve the initial reduction of the nitro group, followed by an intramolecular reaction between the newly formed aniline (B41778) and the ethynyl group to form heterocyclic structures like indoles. rsc.org
| Functional Group | Known Reactivity | Potential Future Exploration (Tandem/Domino Reactions) |
|---|---|---|
| Ethynyl | Sonogashira coupling, cycloadditions, hydrogenation. nih.govacs.org | Initial cyclization followed by intramolecular SNAr; radical-initiated cascade reactions. |
| Fluoro | Nucleophilic Aromatic Substitution (SNAr) activated by the nitro group. vapourtec.com | Intramolecular displacement by a group formed from a reaction at the ethynyl or nitro position. |
| Nitro | Reduction to amine, participation in cycloadditions. nih.gov | In-situ reduction followed by intramolecular cyclization onto the ethynyl group to form heterocycles. |
| Multifunctional | Stepwise modification of individual groups. | One-pot, multi-component reactions utilizing two or more reactive sites simultaneously to build molecular complexity rapidly. mdpi.com |
Design of Next-Generation Functional Materials Utilizing the this compound Scaffold
The rigid, functionalizable structure of this compound makes it an exceptional building block for a new generation of functional materials. researchgate.net The ethynyl group is particularly well-suited for the synthesis of conjugated polymers and porous organic frameworks.
Poly(arylene ethynylene)s (PAEs) are a class of polymers known for their interesting electronic and optical properties. researchgate.net Using derivatives of this compound as monomers in polymerization reactions (e.g., via Sonogashira coupling) could lead to novel PAEs. The nitro and fluoro groups appended to the polymer backbone would allow for fine-tuning of the material's electronic bandgap, solubility, and solid-state packing, making them candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors. mdpi.com
In the realm of porous materials, the compound can serve as a functionalized linker for the synthesis of Metal-Organic Frameworks (MOFs) or Conjugated Microporous Polymers (CMPs). researchgate.netrsc.org The nitro groups within the pores of a MOF can enhance its affinity for certain molecules, such as CO2, or act as recognition sites for sensing applications, for instance, for the detection of nitroaromatic explosives. researchgate.netacs.org The ethynyl group provides a rigid vector for constructing the porous network and can also serve as a post-synthetic modification site. cd-bioparticles.net These materials could find applications in gas storage, separation, catalysis, and chemical sensing. rsc.orgacs.org
| Material Type | Role of Scaffold | Key Functional Groups Utilized | Potential Applications | Reference |
|---|---|---|---|---|
| Conjugated Polymers (e.g., PAEs) | Monomeric building block | Ethynyl (for polymerization), Nitro/Fluoro (for property tuning) | Organic electronics, sensors, fluorescent probes. | researchgate.netmdpi.com |
| Metal-Organic Frameworks (MOFs) | Organic linker | Ethynyl (as rigid linker), Nitro (as functional pore lining) | Gas storage (CO₂), chemical sensing, catalysis. | researchgate.netacs.org |
| Conjugated Microporous Polymers (CMPs) | Monomeric building block | Ethynyl (for network formation), Nitro (for functionality) | Heterogeneous catalysis, explosives detection, light harvesting. | rsc.org |
| Functionalized Surfaces | Surface modifier | Ethynyl (for attachment via "click" chemistry or coupling) | Modified electrodes, smart coatings, biocompatible surfaces. | nih.gov |
Q & A
Q. What are the recommended synthetic routes for 4-Ethynyl-1-fluoro-2-nitrobenzene, and how can reaction conditions be optimized?
Methodological Answer: A plausible synthesis involves sequential functionalization of a benzene ring. For example, nitration and fluorination steps can be performed under controlled conditions. Evidence from related nitrobenzene derivatives (e.g., 1,4-Difluoro-2-methyl-3-nitrobenzene) suggests using SnCl₂·2H₂O for nitro group reduction, followed by ethynylation via Sonogashira coupling . Optimization includes:
Q. How should researchers safely handle and store this compound in laboratory settings?
Methodological Answer: Safety protocols from structurally similar nitroaromatics (e.g., 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene) recommend:
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : ¹⁹F NMR to confirm fluorine position and purity; ¹H NMR for ethynyl proton detection (δ ~2.5–3.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z ~195.04 for C₈H₅FNO₂).
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for nitro- and ethynyl-substituted benzenes?
Methodological Answer: Discrepancies may arise from competing reaction pathways (e.g., nitro group reduction vs. ethynyl group oxidation). Strategies include:
- Controlled experiments : Systematically vary solvents (e.g., DMF vs. THF) and oxidizing/reducing agents.
- Computational modeling : Use density functional theory (DFT) to compare activation energies of proposed pathways .
- In situ monitoring : Employ FTIR or Raman spectroscopy to detect transient intermediates .
Q. What experimental designs are suitable for studying the stability of this compound under varying environmental conditions?
Methodological Answer:
- Thermal stability : Conduct thermogravimetric analysis (TGA) at 25–200°C to identify decomposition thresholds.
- Photostability : Expose samples to UV light (λ = 365 nm) and monitor degradation via HPLC .
- Humidity tests : Store samples at 30–80% relative humidity and analyze nitro group hydrolysis using ¹⁹F NMR .
Q. How can the electronic effects of the ethynyl and nitro groups be exploited in cross-coupling reactions?
Methodological Answer: The electron-withdrawing nitro group activates the benzene ring for electrophilic substitution, while the ethynyl group enables π-orbital interactions. Methodological approaches:
- Sonogashira coupling : Pair with aryl halides to construct biaryl ethynyl structures .
- Click chemistry : Utilize Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalization .
- Electrochemical studies : Perform cyclic voltammetry to assess redox behavior of the nitro group .
Data Analysis and Reporting
Q. What statistical methods are recommended for interpreting conflicting spectroscopic data?
Methodological Answer:
- Principal component analysis (PCA) : Reduce dimensionality in datasets (e.g., NMR, IR) to identify outliers .
- Error analysis : Calculate standard deviations for replicate measurements (e.g., melting points, reaction yields) .
- Bayesian inference : Model probabilistic relationships between reaction conditions and outcomes .
Q. How should raw data from synthesis and characterization experiments be organized for publication?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
